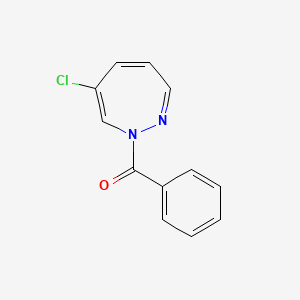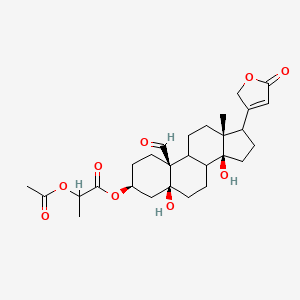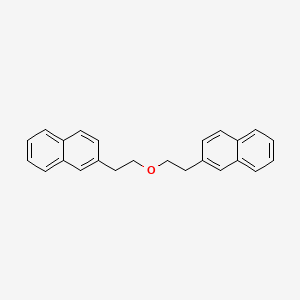![molecular formula C7H9NO2 B14505717 (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one CAS No. 64341-04-4](/img/structure/B14505717.png)
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[320]heptan-7-one is a bicyclic compound that features a unique structure with an ethenyl group and an oxazabicyclo heptanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a cycloaddition reaction where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include the use of a catalyst, such as a Lewis acid, and may require elevated temperatures to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize the efficiency of the reaction. The use of green chemistry principles, such as solvent-free reactions or the use of renewable feedstocks, may also be considered to make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one can undergo a variety of chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The carbonyl group in the bicyclic core can be reduced to form an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethenyl group can yield an epoxide, while reduction of the carbonyl group can produce an alcohol.
Applications De Recherche Scientifique
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one involves its interaction with specific molecular targets. The ethenyl group can participate in covalent bonding with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The bicyclic core provides structural rigidity, which can enhance the binding affinity and specificity of the compound for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with a similar bicyclic structure but different functional groups.
Quinolines: Compounds with a bicyclic structure that includes a nitrogen atom, similar to the oxazabicyclo heptanone core.
Uniqueness
(3R,5S)-3-Ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one is unique due to its specific combination of an ethenyl group and an oxazabicyclo heptanone core. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
64341-04-4 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
(3R,5S)-3-ethenyl-4-oxa-1-azabicyclo[3.2.0]heptan-7-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-4-8-6(9)3-7(8)10-5/h2,5,7H,1,3-4H2/t5-,7+/m1/s1 |
Clé InChI |
JASVGJXDNLJABQ-VDTYLAMSSA-N |
SMILES isomérique |
C=C[C@@H]1CN2[C@@H](O1)CC2=O |
SMILES canonique |
C=CC1CN2C(O1)CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


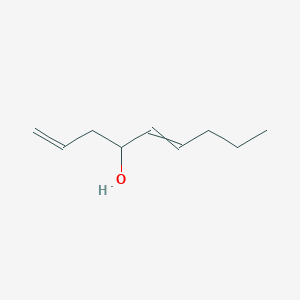
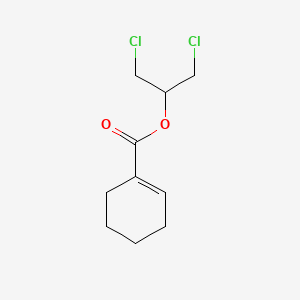

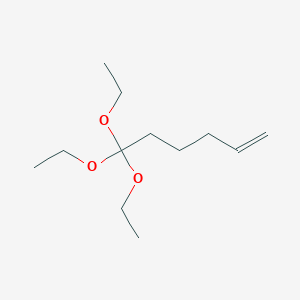
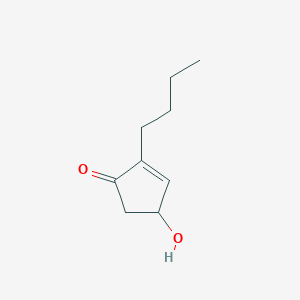
![2-[3-(3-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14505663.png)
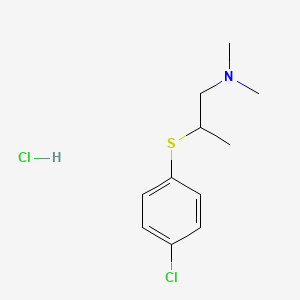

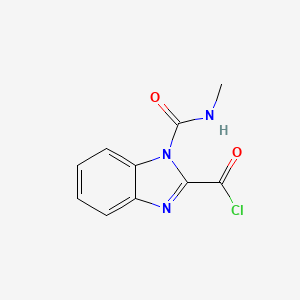
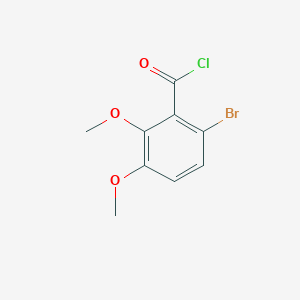
![Glycyl-N-[2-(3,4-dihydroxyphenyl)ethyl]-L-prolinamide](/img/structure/B14505699.png)
